Potassium 2-isocyanoacetate
Overview
Description
Potassium 2-isocyanoacetate is a chemical compound with the molecular formula C₃H₂KNO₂. It is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is used as a reagent in various chemical reactions, including the synthesis of heterocyclic compounds, amino acids, and peptides .
Mechanism of Action
Target of Action
Potassium 2-isocyanoacetate, also known as isocyanoacetic acid potassium salt, primarily targets various electrophiles, including aldehydes, ketones, and isocyanates . These electrophiles play a crucial role in many biochemical reactions, serving as the reactive species that accept an electron pair.
Mode of Action
The compound acts as a nucleophile, enabling reactions with its targets . This interaction involves the formation of a stable intermediate, which subsequently undergoes further reactions to yield the desired product .
Biochemical Pathways
It’s known that the compound has applications in a range of organic reactions, including the synthesis of heterocyclic compounds, amino acids, and peptides .
Result of Action
Given its role as a nucleophile and its applications in various organic reactions, it can be inferred that the compound likely contributes to the formation of various biochemical products, including heterocyclic compounds, amino acids, and peptides .
Biochemical Analysis
Biochemical Properties
Potassium 2-isocyanoacetate plays a crucial role in biochemical reactions. It acts as a nucleophile, enabling reactions with various electrophiles, including aldehydes, ketones, and isocyanates . This reaction mechanism entails the formation of a stable intermediate, which subsequently undergoes further reactions to yield the desired product .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a nucleophile. It enables reactions with various electrophiles, including aldehydes, ketones, and isocyanates . This reaction mechanism entails the formation of a stable intermediate, which subsequently undergoes further reactions to yield the desired product .
Preparation Methods
Potassium 2-isocyanoacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with potassium hydroxide, followed by the addition of isocyanide. The reaction conditions typically include a solvent such as ethanol and a temperature range of 0-25°C . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Potassium 2-isocyanoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles such as aldehydes and ketones to form stable intermediates, which can further react to yield desired products.
Carbene Insertion Reactions: It is used as a reagent for carbene insertion reactions, which are useful for removing ruthenium carbene catalysts from metathesis reaction products.
Preparation of Carbonyl Complexes: It is involved in the preparation of carbonyl complexes of group IVB metals.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, bases such as potassium hydroxide, and catalysts like copper chloride . Major products formed from these reactions include heterocyclic compounds, amino acids, and peptides .
Scientific Research Applications
Potassium 2-isocyanoacetate has a wide range of scientific research applications:
Comparison with Similar Compounds
Potassium 2-isocyanoacetate can be compared with other similar compounds such as:
Ethyl isocyanoacetate: Similar in structure but with an ethyl group instead of a potassium ion.
Methyl isocyanoacetate: Similar in structure but with a methyl group instead of a potassium ion.
Benzyl isocyanide: Contains a benzyl group instead of the isocyanoacetate moiety.
The uniqueness of this compound lies in its potassium ion, which provides different reactivity and solubility properties compared to its ethyl and methyl counterparts .
Properties
IUPAC Name |
potassium;2-isocyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2.K/c1-4-2-3(5)6;/h2H2,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTQNSMPJLXKLL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572704 | |
Record name | Potassium isocyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58948-98-4 | |
Record name | Potassium isocyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58948-98-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.